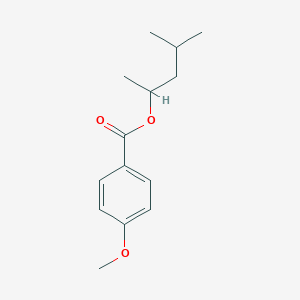

4-Methylpentan-2-yl 4-methoxybenzoate

Description

4-Methylpentan-2-yl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, featuring a branched 4-methylpentan-2-yl chain as the esterifying alcohol. This structural motif confers distinct physicochemical properties, including enhanced lipophilicity compared to simpler alkyl or aryl esters. The compound’s crystalline nature (as observed in analogs like 4-pentylphenyl 4-methoxybenzoate) and thermal stability make it suitable for applications in materials science and as a synthetic intermediate .

Properties

CAS No. |

5332-91-2 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

4-methylpentan-2-yl 4-methoxybenzoate |

InChI |

InChI=1S/C14H20O3/c1-10(2)9-11(3)17-14(15)12-5-7-13(16-4)8-6-12/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

CFJPQIUESQWXGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpentan-2-yl 4-methoxybenzoate typically involves the esterification reaction between 4-methoxybenzoic acid and 4-methylpentan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzoic acid+4-Methylpentan-2-olH2SO44-Methylpentan-2-yl 4-methoxybenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of 4-Methylpentan-2-yl 4-methoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Methylpentan-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzoic acid and 4-methylpentan-2-ol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride (AlCl3).

Major Products Formed

Hydrolysis: 4-methoxybenzoic acid and 4-methylpentan-2-ol.

Reduction: 4-methoxybenzyl alcohol and 4-methylpentan-2-ol.

Substitution: Various substituted 4-methoxybenzoates depending on the electrophile used.

Scientific Research Applications

4-Methylpentan-2-yl 4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpentan-2-yl 4-methoxybenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, which can then exert their effects on various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 4-Methoxybenzoate (Methyl Anisate)

- Structure : Methyl ester of 4-methoxybenzoic acid.

- Properties : Lower molecular weight (166.17 g/mol), liquid at room temperature, widely used as a flavoring agent and pharmaceutical intermediate due to its volatility and solubility in organic solvents .

- Applications : Food additives, fragrance components, and precursor in organic synthesis (e.g., benzimidazole derivatives) .

4-Pentylphenyl 4-Methoxybenzoate

- Structure : Aryl ester with a 4-pentylphenyl group.

- Properties : Higher melting point (crystalline powder), reduced solubility in polar solvents. Used in liquid crystal formulations and thermal stability studies .

- Thermal Behavior : Decomposes at elevated temperatures (data inferred from lanthanide 4-methoxybenzoate complexes, which show stability up to 200–300°C) .

4-Methylpentan-2-yl 4-Hydroxy-3,5-Dimethoxybenzoate

- Structure : Additional hydroxyl and methoxy groups on the aromatic ring.

- Used in specialized organic syntheses and natural product isolation .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Physical State | Key Applications |

|---|---|---|---|

| 4-Methylpentan-2-yl 4-Methoxybenzoate | ~250.3 | Crystalline solid | Materials science, slow-release formulations |

| Methyl 4-Methoxybenzoate | 166.17 | Liquid | Flavoring, pharmaceuticals |

| 4-Pentylphenyl 4-Methoxybenzoate | ~284.3 | Crystalline powder | Liquid crystals, thermal studies |

Metabolic and Degradation Pathways

- 4-Methylpentan-2-yl 4-Methoxybenzoate : The bulky ester group likely impedes enzymatic O-demethylation, a common pathway for 4-methoxybenzoate derivatives (e.g., microbial conversion to protocatechuic acid via 4-methoxybenzoate O-demethylase) . This may result in slower environmental degradation compared to methyl or phenyl analogs.

- Methyl 4-Methoxybenzoate : Rapidly metabolized by microbes via O-demethylation to yield p-hydroxybenzoate, which enters the β-ketoadipate pathway .

Thermal and Coordination Behavior

- Thermal Stability : Lanthanide complexes of 4-methoxybenzoate decompose between 200–400°C, suggesting that the free ester is stable below 200°C . The branched alkyl chain in 4-methylpentan-2-yl 4-methoxybenzoate may further enhance thermal resistance.

- Coordination Chemistry : Unlike sodium or lanthanide 4-methoxybenzoates (which form bidentate carboxylate-metal bonds), the steric bulk of 4-methylpentan-2-yl likely prevents efficient metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.